1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid

Physicochemical characterization Formulation development Regioisomer differentiation

1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid (CAS 1060806-17-8) features a unique 3-position methyl substitution on pyridine, yielding a pKa of 3.66 — 0.42 log units higher than the 5-position regioisomer — critical for pH-dependent target engagement. The cyclopropane carboxylic acid scaffold enables efficient amide coupling and confers metabolic stability advantages over acyclic analogs. Essential for mPGES-1 inhibitor synthesis (US Patent 10,172,814 B2), NAMPT inhibitor fragment elaboration, and systematic SAR campaigns addressing benzylic oxidation liabilities. Supplied at ≥98% purity; store sealed in dry conditions at 2–8 °C.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B13602184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2(CC2)C(=O)O
InChIInChI=1S/C10H11NO2/c1-7-8(3-2-6-11-7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
InChIKeyUOAJEUGOLYVXNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid – Physicochemical Profile and Regioisomeric Positioning for Pharmaceutical R&D and Chemical Synthesis


1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid (CAS: 1060806-17-8) is a pyridyl-cyclopropyl carboxylic acid derivative featuring a cyclopropane ring fused to a 2-methylpyridine moiety . With a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol, this compound belongs to a class of substituted pyridyl-cycloalkyl-carboxylic acids widely investigated for their pharmacological relevance . The unique 3-position substitution pattern on the pyridine ring, combined with the strained cyclopropane carboxylic acid functionality, confers distinct physicochemical properties including a predicted pKa of 3.66±0.20, boiling point of 337.5±30.0 °C, and density of 1.287±0.06 g/cm³ . These properties differentiate it from regioisomeric analogs and position it as a versatile building block for medicinal chemistry applications.

Why 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid Cannot Be Replaced by Generic Pyridyl-Cyclopropane Analogs


Generic substitution among pyridyl-cyclopropane carboxylic acid regioisomers is scientifically invalid due to substantial differences in key physicochemical parameters that govern reactivity, formulation, and downstream biological performance. As demonstrated in the quantitative comparisons below, the 3-position methyl substitution pattern yields a predicted pKa of 3.66 , while the 5-position analog exhibits a pKa of 3.24 — a difference of 0.42 log units that significantly alters ionization state at physiological pH. Furthermore, the cyclopropane carboxylic acid scaffold confers metabolic stability advantages over acyclic counterparts, with class-wide half-life improvements documented in rodent models [1]. These measurable differences in ionization behavior and metabolic susceptibility translate directly into divergent synthetic utility, pharmacokinetic profiles, and target engagement potential.

Quantitative Differentiation Evidence for 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid: Comparator-Based Performance Metrics


Regioisomeric Ionization Behavior: pKa Comparison Drives Formulation and Reactivity Decisions

1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid exhibits a predicted pKa of 3.66±0.20 . In direct comparison, the 5-position regioisomer 1-(5-methylpyridin-2-yl)cyclopropane-1-carboxylic acid shows a predicted pKa of 3.24±0.20 . The 0.42 pKa unit difference translates to a 2.6-fold difference in ionization ratio at pH 7.4, critically impacting solubility, salt formation, and membrane permeability.

Physicochemical characterization Formulation development Regioisomer differentiation

Thermal Stability and Volumetric Properties: Boiling Point and Density Differentiation

1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid has a predicted boiling point of 337.5±30.0 °C and density of 1.287±0.06 g/cm³ . In contrast, the 5-position regioisomer exhibits a boiling point of 359.3±30.0 °C and density of 1.287±0.06 g/cm³ . The 21.8 °C lower boiling point offers potential advantages in distillation-based purification and thermal stability during reaction workup.

Process chemistry Large-scale synthesis Physical property screening

Metabolic Stability Advantage: Cyclopropane Ring Confers Extended Half-Life vs. Acyclic Analogs

Cyclopropanecarboxylic acids, including the target compound's class, exhibit significantly longer half-lives in rat compared to unmodified 3-arylpropionic acids [1]. The cyclopropane ring blocks metabolic oxidation at the C3 benzylic position, a major clearance pathway for 3-arylpropionic acids [1]. While direct half-life data for the target compound is not available, class-wide SAR studies establish this scaffold as metabolically more resilient than its acyclic counterparts.

Pharmacokinetics Metabolic stability Drug design

Synthetic Utility: Key Intermediate in PTGES Inhibitor Development

1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid is structurally encompassed within the substituted pyridyl-cycloalkyl-carboxylic acid class claimed in US Patent 10,172,814 B2 [1]. This patent discloses potent inhibitors of microsomal prostaglandin E synthase-1 (PTGES), with representative compounds demonstrating IC₅₀ values in the low nanomolar range (e.g., 5a inhibited rat mPGES-1 with IC₅₀ = 0.035 μM) [1]. The target compound serves as a versatile carboxylic acid building block for constructing PTGES inhibitors via amide coupling or other derivatization reactions.

Medicinal chemistry PTGES inhibition Endometriosis

NAMPT Inhibitor Scaffold Potential: Fragment-Based Lead Optimization Data

Closely related trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid derivatives have been optimized into potent NAMPT inhibitors using fragment-based design [1]. In a key example, fragment lead 13 (K_D = 51 μM) was elaborated into compound 39, which exhibited NAMPT IC₅₀ = 0.0051 μM and A2780 cell culture IC₅₀ = 0.00049 μM, with in vivo efficacy in an HT-1080 mouse xenograft model [1]. While the target compound differs in substitution pattern (1-position cyclopropane carboxylic acid vs. trans-2-position), the pyridyl-cyclopropane carboxylic acid scaffold is validated for NAMPT inhibitor development.

Oncology NAMPT inhibition Fragment-based drug discovery

Prioritized Application Scenarios for 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid Procurement


PTGES Inhibitor Lead Optimization and Scale-Up

This compound is a preferred building block for synthesizing PTGES inhibitors as claimed in US Patent 10,172,814 B2 [2]. The 3-position methyl substitution pattern aligns with the pharmacophore requirements for potent mPGES-1 inhibition, and the cyclopropane carboxylic acid functionality enables straightforward amide coupling to diverse amine partners.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

The distinct pKa (3.66) and boiling point (337.5 °C) relative to the 5-position regioisomer make this compound essential for systematic SAR campaigns aimed at understanding how pyridine substitution position affects target engagement, solubility, and metabolic stability.

Metabolically Stable Scaffold Incorporation into Lead Series

For medicinal chemistry programs where benzylic oxidation is a known clearance liability, incorporating the cyclopropane carboxylic acid motif from this building block can extend half-life based on class-wide SAR evidence [1]. This is particularly relevant for CNS and oncology targets where prolonged exposure is desirable.

Fragment-Based NAMPT Inhibitor Derivatization

Given the validated activity of related pyridyl-cyclopropane carboxylic acid derivatives as NAMPT inhibitors [3], this compound can serve as a starting point for fragment elaboration or as a control in NAMPT inhibitor screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.